5-Hydroxy-4-methoxy-2-nitrobenzaldehyde

COMT inhibition Medicinal chemistry Neuropharmacology

This specific 5-hydroxy-4-methoxy-2-nitrobenzaldehyde is the only regioisomer with demonstrated COMT inhibitory activity (IC50 34 µM)【Local Evidence†】. It is a certified impurity reference for Gefitinib and Entacapone QC[reference:0]【Local Evidence†】. Researchers conducting SAR studies, analytical method development, or linker synthesis should select this compound for its unique and verified substitution pattern; generic analogs are scientifically invalid substitutes.

Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
CAS No. 58749-47-6
Cat. No. B1581667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-4-methoxy-2-nitrobenzaldehyde
CAS58749-47-6
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)O
InChIInChI=1S/C8H7NO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11H,1H3
InChIKeyPTULGYAZUWPSQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6): Scientific Procurement and Key Identifiers


5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6), also known as 5-nitroisovanillin or 3-hydroxy-4-methoxy-5-nitrobenzaldehyde, is a substituted 2-nitrobenzaldehyde derivative (molecular formula C8H7NO5; molecular weight 197.14 g/mol) . This yellow crystalline solid is a functionalized aromatic aldehyde characterized by a 2-nitro group, a 4-methoxy group, and a 5-hydroxyl group, placing it within the class of hydroxymethoxynitrobenzaldehydes . It is commercially available from multiple vendors with typical purity specifications of 95-97%, accompanied by batch-specific analytical data including NMR, HPLC, or GC .

Why In-Class Substitution of 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6) Fails: The Critical Role of Regiospecificity


The family of hydroxymethoxynitrobenzaldehydes comprises multiple regioisomers and close analogs (e.g., 5-methoxy-2-nitrobenzaldehyde, 6-nitroveratraldehyde, 6-nitropiperonal), but these compounds cannot be interchanged indiscriminately. The specific positioning of the nitro, hydroxy, and methoxy groups on the benzaldehyde core dictates distinct chemical reactivity and biological activity profiles [1]. For example, in COMT inhibition studies, only the 5-hydroxy-4-methoxy-2-nitro substitution pattern exhibited measurable inhibitory activity, while all other hydroxymethoxynitrobenzaldehyde regioisomers tested were inactive at the same concentrations [1]. This regiospecificity directly impacts the suitability of this compound for applications in medicinal chemistry, analytical reference standards, and synthetic methodology development, making generic substitution a scientifically unsound practice.

Quantitative Evidence for Selecting 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6) over Closest Analogs


COMT Inhibitory Activity: Unique Activity Profile Among Hydroxymethoxynitrobenzaldehyde Regioisomers

In a head-to-head evaluation of a series of hydroxymethoxynitrobenzaldehydes for catechol-O-methyltransferase (COMT) inhibition, 5-hydroxy-4-methoxy-2-nitrobenzaldehyde (designated compound 6 in the study) was the only hydroxymethoxynitrobenzaldehyde regioisomer to exhibit measurable COMT inhibitory activity [1]. The compound demonstrated an in vitro IC50 value of 3.4 x 10⁻⁵ M (34 µM) against partially purified pig liver COMT, whereas all other synthesized hydroxymethoxynitrobenzaldehyde derivatives, including regioisomers with the same functional groups in different positions (e.g., 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, 2-hydroxy-3-methoxy-5-nitrobenzaldehyde), showed no inhibition of COMT at a test concentration of 5 x 10⁻⁴ M [1].

COMT inhibition Medicinal chemistry Neuropharmacology

COMT Inhibition Mechanism: Noncompetitive Inhibition Pattern Differentiates from Dihydroxy Analogs

Kinetic analysis of COMT inhibition revealed a distinct mechanism for 5-hydroxy-4-methoxy-2-nitrobenzaldehyde compared to the dihydroxynitrobenzaldehyde inhibitors in the same study [1]. The compound exhibited a noncompetitive inhibition pattern with respect to the catechol substrate pyrocatechol, whereas all dihydroxynitrobenzaldehyde derivatives (e.g., 3,4-dihydroxy-5-nitrobenzaldehyde, 3,4-dihydroxy-6-nitrobenzaldehyde) displayed mixed-type inhibition under identical assay conditions [1]. All inhibitors, including this compound, showed uncompetitive inhibition with respect to the methyl donor S-adenosyl-L-methionine (AdoMet) [1].

Enzyme kinetics COMT Inhibition mechanism

Pharmaceutical Impurity Reference Standard: Certified Identity as Gefitinib Impurity 39 and Entacapone Impurity 88

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is a recognized and certified impurity in two major pharmaceutical APIs: it is designated as Gefitinib Impurity 39 and Entacapone Impurity 88 . Unlike generic nitrobenzaldehyde derivatives that lack validated impurity status, this compound is commercially available as a reference standard accompanied by comprehensive analytical data packages, including NMR, MS, and HPLC chromatograms with Certificates of Analysis (CoA) suitable for regulatory submissions (e.g., ANDA, DMF) .

Pharmaceutical analysis Impurity profiling Reference standards

Physicochemical Properties: Experimentally Validated Purity and Handling Specifications Enable Reliable Procurement

5-Hydroxy-4-methoxy-2-nitrobenzaldehyde is commercially available with a specified minimum purity of 95-97% . Unlike in-class compounds that may have variable or undocumented purity specifications, this compound is supplied with batch-specific quality control data (NMR, HPLC, GC) from multiple vendors . Storage recommendations include long-term storage in a cool, dry place under inert gas (nitrogen or argon) at 2-8°C . The calculated water solubility is 3.89 mg/mL (0.0198 mol/L) via the ESOL topological method, classified as "soluble" . The consensus Log Po/w is 0.35, indicating moderate lipophilicity .

Chemical procurement Quality control Storage

Validated Application Scenarios for 5-Hydroxy-4-methoxy-2-nitrobenzaldehyde (CAS 58749-47-6) Based on Quantitative Differentiation Evidence


COMT Inhibitor Probe Development and Structure-Activity Relationship (SAR) Studies

This compound is uniquely suited as a molecular probe for investigating COMT inhibition, given its demonstrated IC50 of 34 µM and noncompetitive inhibition mechanism with respect to catechol substrates [1]. Its distinct activity profile—being the only active hydroxymethoxynitrobenzaldehyde among multiple regioisomers tested—makes it an essential comparator for SAR studies aimed at understanding the structural determinants of COMT engagement [1].

Pharmaceutical Impurity Reference Standard for Gefitinib and Entacapone Quality Control

As a certified impurity (Gefitinib Impurity 39; Entacapone Impurity 88), this compound is required for analytical method development, validation, and routine quality control testing of gefitinib and entacapone drug substances and drug products . Its availability with comprehensive analytical data packages (CoA, NMR, HPLC, MS) supports regulatory submissions (ANDA, DMF) and compliance with pharmacopoeial monograph requirements .

Synthetic Intermediate for o-Nitrobenzyl Photolabile Linkers

The specific substitution pattern (2-nitro, 4-methoxy, 5-hydroxy) provides the necessary functionality for synthesizing o-nitrobenzyl-based photolabile linkers used in combinatorial chemistry and solid-phase synthesis [2]. The presence of both a formyl group for anchoring and a phenolic hydroxyl for further derivatization enables versatile linker construction that is not achievable with regioisomeric analogs lacking this exact substitution pattern [2].

Building Block for Heterocyclic Synthesis and Medicinal Chemistry

The compound serves as a versatile chemical skeleton in the synthesis of various heterocyclic systems and natural product analogs, leveraging its three orthogonal functional groups (aldehyde, nitro, phenolic hydroxyl) for sequential transformations . Its specific regiosubstitution pattern enables regioselective reactions that differ from those of isomeric 2-nitrobenzaldehydes, making it a valuable starting material for diversity-oriented synthesis .

Technical Documentation Hub

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34 linked technical documents
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